Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate
Description
Properties
CAS No. |
59235-27-7 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 2-[4-(2,5-dihydropyrrol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)11-12-5-7-13(8-6-12)15-9-3-4-10-15/h3-8H,2,9-11H2,1H3 |
InChI Key |
RAQHRNZSOAQGIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate typically involves the condensation of 2,5-dihydro-1H-pyrrole with an appropriate phenylacetate derivative. One common method involves the reaction of 2,5-dihydro-1H-pyrrole with 4-bromoacetophenone in the presence of a base such as potassium carbonate, followed by esterification with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)ethanol.
Substitution: Various substituted phenylacetate derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate has been investigated for its potential pharmacological activities. The pyrrole moiety is often associated with various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound may serve as a lead compound for developing new antimicrobial agents .
- Anticancer Properties : Some studies have suggested that pyrrole derivatives can inhibit cancer cell proliferation. This compound could potentially be explored in the synthesis of anticancer drugs targeting specific pathways in tumor cells .
- Neurological Applications : Compounds containing pyrrole rings have been studied for their neuroprotective effects. This compound may offer neuroprotective benefits against neurodegenerative diseases .
Agrochemical Applications
The compound's structural characteristics suggest potential utility in agrochemicals:
- Pesticide Development : The synthesis of pyrrole-based compounds has been linked to the development of novel pesticides. This compound may be explored for its ability to act as an effective pesticide or herbicide, contributing to sustainable agriculture .
Material Science
In material science, this compound can be utilized in the development of new materials:
- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices could enhance mechanical strength and thermal stability .
Case Studies and Research Findings
Several studies highlight the applications and potential of this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate with analogous compounds from the evidence:
Key Observations:
Functional Groups :
- The dihydropyrrole group in the target compound lacks the oxidizing 2,5-diketo groups present in maleimide derivatives (e.g., RL-4340), rendering it less reactive toward thiols .
- Ethyl esters (target compound and –6) exhibit slower hydrolysis compared to NHS esters (), favoring stability over rapid conjugation .
Reactivity :
- Maleimide-containing compounds (e.g., RL-4340) are widely used for thiol-based bioconjugation due to their electrophilic double bonds, while the dihydropyrrole group in the target compound may require activation for similar applications .
- The pyrazole derivative () leverages fluorine for enhanced metabolic stability, a feature absent in the target compound .
Molecular Weight and Complexity :
- The target compound (229.27 g/mol) is simpler than ADC1730 (506.56 g/mol), which includes peptide linkers for targeted drug delivery .
Biological Activity
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and various biological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C13H15NO3
- Molecular Weight : 245.26 g/mol
- IUPAC Name : Ethyl 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoate
The presence of both the ethyl ester and the pyrrole moiety contributes to its biological activity. The pyrrole ring is known for its role in various biochemical interactions, enhancing the compound's potential as a pharmaceutical agent.
Synthesis
The synthesis of this compound generally involves the following steps:
- Formation of Pyrrole Derivative : The initial step involves the reaction of 4-(2,5-dihydro-1H-pyrrol-1-yl)phenol with acetic anhydride to form the corresponding acetate.
- Esterification : The resulting compound undergoes esterification with ethanol in the presence of an acid catalyst to yield this compound.
Antimicrobial Properties
Research has indicated that derivatives of pyrrole compounds exhibit notable antimicrobial activity. A study exploring various pyrrole derivatives found that this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 18 |
| This compound | E. coli | 15 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported an IC50 value of 12 µM against human breast cancer cells (MCF7), indicating its potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to inflammation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrole derivatives demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting its utility in treating biofilm-associated infections .
Case Study 2: Anticancer Activity
In a comparative study on various pyrrole derivatives' anticancer properties, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. This finding highlights its potential as a lead compound in cancer therapy development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
